4-Bromo-2-isopropylaniline
Overview
Description
4-Bromo-2-isopropylaniline is a useful research compound. Its molecular formula is C9H12BrN and its molecular weight is 214.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Analysis
Detection of Herbicide Metabolites in Soil 4-Bromo-2-isopropylaniline, as a metabolite of isoproturon (a selective herbicide), has been studied in the context of environmental analysis. A method involving high performance liquid chromatography (HPLC) was developed for detecting isoproturon and its main metabolite, 4-isopropylaniline, in soil. This method is crucial for understanding the migration of isoproturon in the environment and its eco-toxicological evaluation (Li, 2005).
Chemical Synthesis
Chemoenzymatic Synthesis of Biarylalanines In the field of chemical synthesis, this compound plays a role in the chemoenzymatic synthesis of optically pure l- and d-biarylalanine derivatives. This synthesis involves the coupling of 4-bromophenylalanine with various arylboronic acids to yield compounds with high yield and optical purity, showcasing its utility in creating nonnatural amino acids (Ahmed et al., 2015).
Catalytic Activity in Cross-Coupling Reactions The compound also finds application in the synthesis and characterization of new (N-diphenylphosphino)-isopropylanilines and their complexes. These compounds have shown significant catalytic activity in palladium(II) catalyzed Heck and Suzuki cross-coupling reactions, which are pivotal in modern synthetic organic chemistry (Aydemir et al., 2009).
Material Science
Synthesis of N-Substituted 2,6-Diisopropylanilines this compound is used in the synthesis of N-substituted 2,6-diisopropylanilines, which are important for their photoinitiating properties. These compounds are relevant in the development of new materials and coatings (Kolchina et al., 2011).
Biomedical Research
Antibacterial and Antioxidant Properties A study on a chiral BODIPY-based fluorescent probe involved the synthesis of a compound using 5-bromo-4,4-difluoro-3(S)-1-phenylethyl)amino BODIPY, derived from this compound. This compound showed potential as an antibacterial and antioxidant agent, indicating its importance in biomedical research (Alnoman et al., 2019).
Safety and Hazards
Safety information for 4-Bromo-2-isopropylaniline indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Properties
IUPAC Name |
4-bromo-2-propan-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLOJYJGXWKSQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624132 | |
Record name | 4-Bromo-2-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81090-34-8 | |
Record name | 4-Bromo-2-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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